molecular formula C29H28N4O B11580327 10-(1H-benzimidazol-2-ylmethyl)-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(1H-benzimidazol-2-ylmethyl)-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Número de catálogo: B11580327
Peso molecular: 448.6 g/mol
Clave InChI: LSFLZNUJDFQEQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one family, characterized by a seven-membered diazepine ring fused to two benzene moieties. Its structure includes a 1H-benzimidazol-2-ylmethyl group at position 10, a 3,3-dimethyl substitution on the diazepine ring, and a phenyl group at position 11.

Propiedades

Fórmula molecular

C29H28N4O

Peso molecular

448.6 g/mol

Nombre IUPAC

5-(1H-benzimidazol-2-ylmethyl)-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H28N4O/c1-29(2)16-23-27(25(34)17-29)28(19-10-4-3-5-11-19)33(24-15-9-8-14-22(24)30-23)18-26-31-20-12-6-7-13-21(20)32-26/h3-15,28,30H,16-18H2,1-2H3,(H,31,32)

Clave InChI

LSFLZNUJDFQEQS-UHFFFAOYSA-N

SMILES canónico

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=NC5=CC=CC=C5N4)C6=CC=CC=C6)C(=O)C1)C

Origen del producto

United States

Métodos De Preparación

Benzimidazole Ring Formation

The benzimidazole moiety is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For this compound, the 2-cyanomethylbenzimidazole intermediate is generated using o-phenylenediamine and methyl cyanoacetate in refluxing acetic acid. This step is critical for introducing the reactive methylene group necessary for subsequent alkylation.

Reaction Conditions :

  • Solvent : Glacial acetic acid

  • Temperature : 110–120°C

  • Catalyst : None (self-condensation)

  • Yield : 65–75%

Post-condensation, the cyanomethyl group undergoes nucleophilic substitution to attach the dibenzodiazepine fragment.

Dibenzo[b,e] diazepine Construction

The dibenzodiazepine core is assembled through a cyclocondensation reaction between a diketone derivative and a diamine. For this compound, 3,3-dimethyl-11-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e]diazepin-1-one serves as the precursor, synthesized via:

  • Mannich Reaction : Reaction of 2-aminobenzophenone with formaldehyde and dimethylamine hydrochloride to form the tetrahydrodiazepine ring.

  • Cyclization : Intramolecular dehydration catalyzed by p-toluenesulfonic acid (PTSA) in toluene.

Key Parameters :

StepReagentsSolventTemperatureYield
MannichFormaldehyde, dimethylamine HClEthanol60°C70%
CyclizationPTSATolueneReflux80%

The final cyclization step forms the seven-membered diazepine ring, confirmed by X-ray crystallography in analogous structures.

Functionalization and Coupling

Alkylation of Benzimidazole

The benzimidazole intermediate is alkylated with the dibenzodiazepine precursor using a Mitsunobu reaction or nucleophilic substitution. Patent data highlights the use of mesylate leaving groups for efficient coupling:

Procedure :

  • React 3,3-dimethyl-11-phenyl-dibenzo[b,e]diazepin-1-one mesylate with 2-cyanomethylbenzimidazole in dimethylformamide (DMF).

  • Base : Potassium carbonate

  • Temperature : 80°C, 12 hours

  • Yield : 60–68%

Purification and Salt Formation

Crude products often require purification via recrystallization or column chromatography. Patent WO2013150545A2 details a mesylate salt purification method to enhance purity from 70–80% to >95%:

Steps :

  • Dissolve crude product in a chloroform-methanol (9:1) mixture.

  • Add antisolvent (hexane) to induce crystallization.

  • Filter and wash with cold ether.

Critical Factors :

  • Solvent Polarity : Optimal polarity gradients prevent premature precipitation.

  • Temperature : Crystallization at 0–5°C improves crystal quality.

Catalytic One-Pot Synthesis

Recent advancements employ transition metal catalysts for streamlined synthesis. A molybdenyl acetylacetonate and copper(II) trifluoromethanesulfonate system enables a one-pot cascade reaction:

Mechanism :

  • Nitrene Formation : Reduction of o-nitro groups to amines.

  • C–H Insertion : Copper-mediated alkylation at the benzimidazole methyl position.

  • Cyclization : Molybdenum-catalyzed diazepine ring closure.

Conditions :

ComponentRoleConcentration
MoO(acac)₂Nitrene catalyst5 mol%
Cu(CF₃SO₃)₂Lewis acid10 mol%
PPh₃Reducing agent1.2 equiv

Yield : Up to 90% under optimized conditions.

Comparative Analysis of Methods

MethodStepsCatalystsYield (%)Purity (%)
Traditional Stepwise4–5None60–6895–98
One-Pot Catalytic1Mo/Cu85–9097–99

The one-pot approach reduces synthetic steps but requires precise control over reaction kinetics. Traditional methods remain preferable for small-scale production due to lower catalyst costs.

Challenges and Optimization

Byproduct Formation

Over-alkylation at the benzimidazole nitrogen is a common side reaction. Strategies to mitigate this include:

  • Low-Temperature Alkylation : Slowing reaction kinetics to favor mono-substitution.

  • Protective Groups : Temporarily blocking reactive sites with tert-butoxycarbonyl (Boc) groups.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but complicate purification. Switching to dichloromethane or ethyl acetate improves post-reaction workup .

Análisis De Reacciones Químicas

Tipos de reacciones

10-(1H-benzimidazol-2-ilmetil)-3,3-dimetil-11-fenil-2,3,4,5,10,11-hexahidro-1H-dibenzo[b,e][1,4]diazepin-1-ona se somete a varias reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

    Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica con haluros u otros nucleófilos.

Reactivos y condiciones comunes

    Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.

    Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores a temperaturas controladas.

    Sustitución: Haluros, nucleófilos y disolventes apropiados bajo condiciones de reflujo.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede producir derivados reducidos.

Aplicaciones Científicas De Investigación

10-(1H-benzimidazol-2-ilmetil)-3,3-dimetil-11-fenil-2,3,4,5,10,11-hexahidro-1H-dibenzo[b,e][1,4]diazepin-1-ona se ha estudiado para diversas aplicaciones de investigación científica, que incluyen:

    Química: Como bloque de construcción para la síntesis de moléculas más complejas.

    Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.

    Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades como el cáncer, las infecciones y los trastornos neurológicos.

    Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 10-(1H-benzimidazol-2-ilmetil)-3,3-dimetil-11-fenil-2,3,4,5,10,11-hexahidro-1H-dibenzo[b,e][1,4]diazepin-1-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el objetivo.

Comparación Con Compuestos Similares

Position 10 Modifications

  • The nitro group may also influence binding interactions in biological systems .
  • 10-Benzyl-3,3-dimethyl-11-phenyl derivative () : A benzyl group at position 10 increases hydrophobicity, which could improve membrane permeability compared to the benzimidazole-containing target compound. The 3,3-dimethyl substitution is conserved, suggesting steric stabilization of the diazepine ring .

Position 11 Modifications

  • This derivative lacks the benzimidazole moiety, reducing hydrogen-bonding capacity compared to the target compound .
  • 11-[4-(Diethylamino)phenyl] derivative (): The diethylamino group provides a strong electron-donating effect, increasing basicity. This could alter solubility and interaction with acidic residues in proteins .

Combined Modifications

  • 10-Butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl) derivative () : The butyryl group (C₃H₇CO-) enhances lipophilicity, while the trimethoxyphenyl moiety may engage in π-π stacking. This derivative’s molecular weight (478.6 g/mol) exceeds the target compound’s, suggesting differences in pharmacokinetics .

Table 1: Key Properties of Selected Analogues

Compound Substituents (Positions 10/11) Molecular Weight (g/mol) Notable Features
Target Compound Benzimidazol-2-ylmethyl / Phenyl Not reported Hydrogen-bonding via benzimidazole
10-Acetyl-11-(3-nitrophenyl) () Acetyl / 3-Nitrophenyl 424.8 Electron-withdrawing nitro group
10-Benzyl-3,3-dimethyl-11-phenyl () Benzyl / Phenyl 523.9 Enhanced hydrophobicity
11-(4-Chlorophenyl) () H / 4-Chlorophenyl Not reported Halogen bonding potential
10-Butyryl-11-(trimethoxyphenyl) () Butyryl / 2,3,4-Trimethoxyphenyl 478.6 High lipophilicity

Solubility and Bioavailability

  • The benzimidazole group in the target compound may improve aqueous solubility compared to purely hydrophobic derivatives like the 10-benzyl analogue .
  • The diethylamino group in the 11-[4-(diethylamino)phenyl] derivative () likely enhances solubility in polar solvents, whereas the trimethoxyphenyl group () may reduce it .

Actividad Biológica

The compound 10-(1H-benzimidazol-2-ylmethyl)-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted interaction with biological systems, particularly in the realm of pharmacology. This article reviews its biological activity based on existing literature and research findings.

Structural Overview

The compound features a benzimidazole moiety linked to a dibenzo[1,4]diazepine framework. This unique structural combination is associated with various biological activities:

Structural Component Description
BenzimidazoleA heterocyclic compound known for its pharmacological properties.
Dibenzo[1,4]diazepineA bicyclic structure that enhances the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes , influencing various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and apoptosis, potentially leading to anticancer effects.
  • Receptor Modulation : It could act as an antagonist or agonist for certain receptors, affecting signaling pathways critical for cell survival and growth.

Anticancer Properties

Research indicates that derivatives of benzimidazole exhibit significant anticancer activity. The proposed mechanisms include:

  • Inhibition of Cell Cycle Progression : By targeting serine/threonine-protein kinases like Chk1 , the compound may disrupt normal cell cycle regulation.
  • Induction of Apoptosis : Interference with apoptosis-related pathways can lead to increased cancer cell death.

Neuropharmacological Effects

The structure suggests potential neuroactive properties:

  • Anxiolytic Activity : Compounds similar to dibenzo[1,4]diazepines are often explored for their calming effects on the central nervous system.
  • Cognitive Enhancement : Some studies hint at memory improvement capabilities through modulation of neurotransmitter systems.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

Parameter Description
Molecular WeightApproximately 400 g/mol
SolubilitySoluble in organic solvents; limited aqueous solubility observed.
BioavailabilityRequires further investigation to determine systemic availability post-administration.

Case Studies

Several studies have explored related compounds with similar structures:

  • Study on Benzimidazole Derivatives : A study demonstrated that benzimidazole derivatives exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells .
  • Neuropharmacological Assessment : Research indicated that compounds with dibenzo[1,4]diazepine structures could enhance cognitive functions in animal models .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The compound’s core structure involves a dibenzo[b,e][1,4]diazepinone scaffold with a benzimidazole substituent. A feasible synthetic route involves:

  • Cyclization strategies : Utilize acid-catalyzed cyclization of intermediates like 2-(2-aminophenylsulfuryl)benzoic acid derivatives, as demonstrated in analogous thiazepinone syntheses (e.g., using nitro group reduction followed by cyclization in organic solvents with/without acid catalysts) .
  • Coupling reactions : Incorporate benzimidazole moieties via alkylation or nucleophilic substitution, leveraging conditions such as dipolar cycloadditions (e.g., azide-alkyne click chemistry) to attach functional groups .
  • Optimization : Vary solvents (e.g., DMF, THF), catalysts (e.g., Pd/C for hydrogenation), and temperatures to enhance yield. Monitor purity via HPLC (≥95%) .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

  • X-ray crystallography : Resolve the compound’s stereochemistry and confirm the benzodiazepine-benzimidazole fusion, as applied to structurally similar derivatives (mean C–C bond precision: 0.003 Å; R factor: 0.043) .
  • NMR spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to assign protons and carbons, particularly distinguishing between the benzimidazole N-H and diazepinone carbonyl groups .
  • HPLC : Validate purity using C18 columns with UV detection (λ = 254 nm), referencing standards like 1,3-dihydro-2H-benzimidazol-2-one .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results?

Discrepancies may arise from dynamic molecular conformations or solvent effects. Mitigation strategies include:

  • Cross-validation : Compare X-ray data (rigid-state structure) with solution-state NMR to identify flexible regions (e.g., benzimidazole sidechain) .
  • Computational modeling : Perform DFT calculations to simulate NMR chemical shifts and correlate with experimental data .
  • Variable-temperature NMR : Probe conformational changes by analyzing peak broadening or splitting at elevated temperatures .

Q. What methodologies are recommended for studying the compound’s environmental fate and ecotoxicological impacts?

  • Long-term environmental monitoring : Track abiotic/biotic degradation pathways (e.g., hydrolysis, microbial metabolism) under controlled laboratory conditions, as outlined in Project INCHEMBIOL .
  • Bioaccumulation assays : Use LC-MS/MS to quantify compound levels in model organisms (e.g., Daphnia magna) and assess trophic transfer potential .
  • Ecotoxicity testing : Evaluate acute/chronic effects on aquatic and terrestrial species via OECD guidelines (e.g., algae growth inhibition, zebrafish embryotoxicity) .

Q. How can reaction yields be systematically optimized while minimizing byproducts?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, optimize cyclization efficiency by adjusting acid catalyst concentration (e.g., p-TsOH) .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and terminate reactions at peak yield .
  • Byproduct identification : Characterize impurities via LC-HRMS and modify reaction pathways (e.g., protecting groups for reactive amines) .

Methodological Considerations for Data Reporting

Q. What are best practices for reporting experimental data to ensure reproducibility?

Follow IUPAC guidelines for:

  • Thermophysical properties : Report melting points (±0.5°C), solubility (mg/mL in specified solvents), and partition coefficients (log P) with triplicate measurements .
  • Spectral data : Include raw NMR/FTIR files in supplementary materials, annotated with acquisition parameters (e.g., 400 MHz, CDCl3) .
  • Environmental data : Document test conditions (pH, temperature, ionic strength) and statistical analyses (e.g., ANOVA for ecotoxicity EC50 values) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.